4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Catalog No.
S6747519
CAS No.
2548985-82-4
M.F
C15H16F3N5O
M. Wt
339.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]pi...

CAS Number

2548985-82-4

Product Name

4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

IUPAC Name

4-methoxy-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

Molecular Formula

C15H16F3N5O

Molecular Weight

339.32 g/mol

InChI

InChI=1S/C15H16F3N5O/c1-24-14-8-13(20-10-21-14)23-6-4-22(5-7-23)12-3-2-11(9-19-12)15(16,17)18/h2-3,8-10H,4-7H2,1H3

InChI Key

KQFVEKOYLCQDJR-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F

4-Methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a synthetic organic compound characterized by its complex molecular structure. It features a pyrimidine ring, which is a six-membered aromatic heterocyclic compound containing nitrogen atoms, substituted with various functional groups. The molecular formula of this compound is C21H25F3N6O2, and it has a molecular weight of 450.466 g/mol . The presence of the trifluoromethyl group and the piperazine moiety suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways.

The chemical reactivity of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can be attributed to its functional groups. The pyrimidine ring can participate in nucleophilic substitution reactions, while the piperazine moiety may undergo alkylation or acylation reactions. Additionally, the trifluoromethyl group can influence the compound's reactivity and stability due to its electronegative nature, potentially affecting interactions with biological targets .

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including inhibition of specific enzymes or receptors involved in disease processes. Although specific data on 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is limited, its structural components suggest potential activity against cancer cell lines and neurodegenerative diseases, similar to other pyrimidine derivatives .

The synthesis of 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrimidine Core: Starting from appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.
  • Introduction of the Piperazine Moiety: This can be achieved via nucleophilic substitution where a piperazine derivative reacts with a halogenated pyrimidine.
  • Trifluoromethylation: The incorporation of the trifluoromethyl group may require specialized reagents or conditions, such as using trifluoromethylating agents .

This compound has potential applications in pharmaceutical development, particularly as a lead compound for designing new drugs targeting various diseases, including cancer and neurological disorders. Its unique structural features may allow it to interact selectively with biological targets, leading to enhanced therapeutic efficacy .

Interaction studies are crucial for understanding how 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Testing the compound's effects in animal models to assess pharmacokinetics and pharmacodynamics.
  • Molecular Docking Studies: Utilizing computational methods to predict how the compound interacts at the molecular level with target proteins .

Several compounds share structural similarities with 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine:

Compound NameMolecular FormulaKey Features
4-Methoxy-6-methyl-2-(piperidin-3-yloxy)pyrimidineC11H17N3O2Inhibitor of histone methyltransferase EZH2
5-Methoxy-2-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-y}pyrimidineC15H16F3N5OPotential anti-cancer activity
4-Methoxy-6-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidineC21H25F3N6O2Complex organic structure with potential pharmacological effects

These compounds illustrate variations in substituents on the pyrimidine and piperazine rings, which can significantly influence their biological activity and therapeutic potential. The unique combination of a trifluoromethyl group and a piperazine linkage in 4-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine may confer distinct properties compared to its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Exact Mass

339.13069464 g/mol

Monoisotopic Mass

339.13069464 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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